Hepta-2,5-dien-4-one

説明

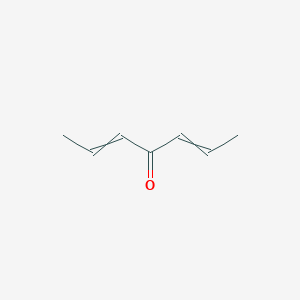

Hepta-2,5-dien-4-one is a linear conjugated dienone, a class of organic compounds characterized by a ketone functional group conjugated to two carbon-carbon double bonds. wikipedia.org Its specific structure consists of a seven-carbon chain with a ketone at the fourth position and double bonds at the second and fifth positions. This arrangement of functional groups dictates its chemical behavior and establishes its role within the broader and synthetically important class of dienones.

Structure

3D Structure

特性

CAS番号 |

105645-97-4 |

|---|---|

分子式 |

C7H10O |

分子量 |

110.15 g/mol |

IUPAC名 |

hepta-2,5-dien-4-one |

InChI |

InChI=1S/C7H10O/c1-3-5-7(8)6-4-2/h3-6H,1-2H3 |

InChIキー |

XQBYLOYJNLQCLU-UHFFFAOYSA-N |

正規SMILES |

CC=CC(=O)C=CC |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Hepta 2,5 Dien 4 One and Analogous Dienones

Catalytic Approaches in Dienone Synthesis

Catalysis provides powerful tools for constructing dienone frameworks, often with high degrees of stereoselectivity and atom economy. Transition-metal and organocatalytic systems have been prominently featured in the development of these methodologies.

Palladium-Catalyzed Isomerization of Alkynones to Dienones

A highly effective method for synthesizing conjugated dienones involves the isomerization of readily available 2-alkyn-1-ones. acs.org This transformation is efficiently catalyzed by palladium complexes. acs.org Foundational work by Trost and Schmidt demonstrated that 2-alkyn-1-ones can be smoothly converted into the corresponding dienones using a catalytic amount of a palladium(II) acetate (B1210297)/triphenylphosphine system or a palladium(0) complex in the presence of acetic acid. acs.org

The reaction is noted for its high chemoselectivity, as it does not typically isomerize isolated olefinic bonds. acs.org The proposed mechanism involves a hydridopalladium acetate species as the active catalyst. acs.org This method has been applied to a range of substrates, showcasing its versatility in preparing α,β,γ,δ-unsaturated carbonyl derivatives. nih.gov The isomerization generally proceeds with high stereoselectivity to yield the (E,E)-dienone. nih.govacs.org

A general scope for the palladium-catalyzed isomerization of alkynyl alcohols to α,β-unsaturated carbonyls, which are structurally related to dienones, highlights the method's versatility with various substituents. researchgate.net

Table 1: Scope of Pd-Catalyzed Isomerization of Alkynyl Alcohols researchgate.net This table is based on data for the isomerization of alkynyl alcohols to α,β-unsaturated carbonyls, a process closely related to the isomerization of alkynones to dienones.

| Substrate Type | Example Substituent (R) | Product | Yield (%) | Stereoselectivity (E/Z) |

|---|---|---|---|---|

| Aryl Alkynyl Alcohol | Phenyl | α,β-Unsaturated Aldehyde | 85 | >20:1 |

| Aryl Alkynyl Alcohol | 4-MeO-C6H4 | α,β-Unsaturated Aldehyde | 81 | >20:1 |

| Heteroaryl Alkynyl Alcohol | 2-Thienyl | α,β-Unsaturated Aldehyde | 75 | >20:1 |

| Alkyl Alkynyl Alcohol | Cyclohexyl | α,β-Unsaturated Ketone | 88 | >20:1 |

| Extended Chain | Ph-(CH2)2- | α,β-Unsaturated Aldehyde | 72 | >20:1 |

Palladium-Catalyzed γ,δ-Dehydrogenation of Enones to Conjugated Dienones

A direct route to (E,E)-dienones can be achieved through the palladium-catalyzed aerobic dehydrogenation of γ,δ-unsaturated enones. researchgate.net This strategy offers an efficient synthesis of various dienones and dienals from their corresponding enone and enal precursors. researchgate.netamanote.com The reaction typically employs a palladium catalyst and an oxidant, such as molecular oxygen, to facilitate the formation of the new double bond. This method is applicable to a range of aliphatic and aryl-substituted enones. researchgate.net

The development of such dehydrogenation methods is significant as it allows for the late-stage introduction of conjugation into a molecular framework, starting from more saturated and often more readily accessible precursors. nih.gov

Table 2: Substrate Scope of Pd-Catalyzed γ,δ-Dehydrogenation of Enones researchgate.net

| Substrate Type | Example Substrate | Product | Yield (%) |

|---|---|---|---|

| Aliphatic Enone | (E)-Hept-3-en-2-one | (3E,5E)-Hepta-3,5-dien-2-one | 78 |

| Aliphatic Enone | (E)-1-Cyclohexylbut-2-en-1-one | (E)-1-Cyclohexylbuta-2,4-dien-1-one | 72 |

| Aryl Enone | (E)-1,4-Diphenylbut-2-en-1-one | (2E,4E)-1,4-Diphenylbuta-2,4-dien-1-one | 85 |

| Aryl Enone | (E)-1-Phenylpent-2-en-1-one | (2E,4E)-1-Phenylpenta-2,4-dien-1-one | 81 |

| Enal | (E)-4-Phenylbut-2-enal | (2E,4E)-4-Phenylbuta-2,4-dienal | 75 |

Cobalt-Catalyzed Carbonylative Cross-Coupling for Dienone Formation

A stereospecific method for synthesizing enantioenriched dienones has been developed using a cobalt-catalyzed carbonylative cross-coupling reaction. acs.orgnih.gov This process couples alkyl tosylates with dienes under a low pressure of carbon monoxide. nih.govunc.edu The reaction proceeds under mild conditions using a simple cobalt catalyst, offering a convergent approach to valuable chiral carbonyl compounds from accessible starting materials. nih.gov

The proposed catalytic cycle begins with the SN2 displacement of the tosylate by the cobalt catalyst, forming an alkylcobalt intermediate. nih.gov This is followed by migratory insertion of carbon monoxide, acylmetallation of the diene, and subsequent β-hydride elimination to release the dienone product and regenerate the catalyst. nih.gov The method is tolerant of both electron-rich and electron-poor dienes. nih.gov

Table 3: Cobalt-Catalyzed Carbonylative Cross-Coupling of Alkyl Tosylates with Dienes nih.gov

| Alkyl Tosylate | Diene | Dienone Product | Yield (%) | Enantiospecificity (es %) |

|---|---|---|---|---|

| (S)-Octan-2-yl tosylate | 1,3-Butadiene | (S,E)-Undeca-5,7-dien-4-one | 85 | 98 |

| (S)-Octan-2-yl tosylate | Isoprene (B109036) | (S,E)-6-Methylundeca-5,7-dien-4-one | 75 | 99 |

| (S)-Octan-2-yl tosylate | (E)-1-Phenyl-1,3-butadiene | (S,E)-7-Phenylundeca-5,7-dien-4-one | 78 | 99 |

| (S)-Octan-2-yl tosylate | Methyl (E)-penta-2,4-dienoate | Methyl (S,2E,4E)-7-oxo-trideca-2,4-dienoate | 60 | 99 |

| (S)-1-Cyclohexylethyl tosylate | 1,3-Butadiene | (S,E)-1-Cyclohexylhepta-3,5-dien-2-one | 80 | 99 |

Organocatalytic Strategies for Asymmetric Dienone Synthesis

Asymmetric organocatalysis has emerged as a powerful platform for the enantioselective synthesis of chiral molecules without the need for metal catalysts. scienceopen.comcsic.es In the context of dienones, organocatalysts are primarily used to facilitate reactions where the dienone acts as a substrate. For instance, chiral primary amines derived from cinchona alkaloids have been effectively used in cascade reactions involving cyclic 2,4-dienones and cyanoketones to produce complex spiro-dihydropyrano cyclohexanones with high enantioselectivity. rsc.org

The activation of substrates by organocatalysts typically occurs through two main pathways: LUMO-lowering activation via the formation of an iminium ion, or HOMO-raising activation through the formation of an enamine. scienceopen.com In reactions involving dienones, iminium ion catalysis activates the dienone towards nucleophilic attack. scienceopen.com Bifunctional catalysts, which can activate both the nucleophile and the electrophile simultaneously, have also been employed to great effect in asymmetric synthesis. csic.esnih.gov These strategies have been applied to various transformations, including Michael additions and cycloadditions, affording a diverse array of chiral N-heterocycles and other complex structures from dienone precursors. beilstein-journals.org

Green Catalytic Transformations in Dienone Synthesis

The principles of green chemistry, which emphasize the use of environmentally benign solvents, reusable catalysts, and atom-efficient reactions, are increasingly being applied to the synthesis of dienones and related structures. researchgate.net An example is the synthesis of 1,8-dioxo-octahydroxanthenes, which contain a conjugated bis-dienone system. nih.gov An efficient and green synthesis of these compounds has been developed using the Lewis acid samarium(III) chloride (SmCl3) as a catalyst for the reaction between aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione. nih.gov

This method highlights several green aspects: SmCl3 is a water-resistant, recoverable, and reusable catalyst. nih.gov The reaction can be performed in water or under solvent-free conditions, minimizing waste. nih.gov Such approaches, which avoid hazardous reagents and solvents while promoting catalyst recycling, represent a sustainable direction for the synthesis of complex organic molecules. acs.org

Rearrangement-Based Synthetic Routes

Rearrangement reactions provide a classic yet powerful method for skeletal transformations in organic synthesis. The dienone-phenol rearrangement is a notable example relevant to dienone chemistry. This acid-catalyzed reaction converts 4,4-disubstituted cyclohexadienones into thermodynamically stable 3,4-disubstituted phenols. slideshare.net

The mechanism proceeds through the protonation of the carbonyl oxygen, followed by a carbocation rearrangement (a 1,2-shift) of one of the substituents at the C4 position. slideshare.net This migration leads to the formation of a more stable carbocation, which then aromatizes by losing a proton to yield the phenol (B47542) product. slideshare.net The selectivity of the rearrangement can depend on the stereochemistry of spirocyclic intermediates that may form during the reaction. researchgate.net This rearrangement has been applied in the synthesis of complex phenolic structures, including bicyclic phenols derived from the rearrangement of corresponding bicyclic dienones. rsc.orgrsc.org

Pyrolytic Rearrangements of Allyl and Propargyl Alcohols for Dienone Derivatives

A key method for synthesizing dienone derivatives involves the pyrolytic rearrangement of allyl and propargyl alcohols. tandfonline.comoup.comjst.go.jp This thermal process can be facilitated by specific reagents to yield desired dienone structures.

One notable application of this methodology is the synthesis of dienone derivatives like ionone (B8125255) and irone. tandfonline.comoup.com The core of this procedure is the pyrolytic rearrangement of allyl alcohols when treated with 2,2-dimethoxypropane (B42991) in the presence of an acid anhydride (B1165640) and phosphoric acid. tandfonline.comoup.comjst.go.jp This approach provides a direct route to these valuable fragrance and flavor compounds.

Similarly, propargyl alcohols can serve as precursors for dienones through rearrangement reactions. Research has shown that propargyl ethers can undergo thermal rearrangements, such as the wikipedia.orgwikipedia.org-sigmatropic rearrangement, to form ortho-allenyldienones. researchgate.net These intermediates can then cyclize to form more complex structures. researchgate.net Theoretical studies, including Density Functional Theory (DFT), have been employed to understand the mechanisms of these rearrangements, confirming that tandfonline.comwikipedia.org-Wittig rearrangements are often kinetically and thermodynamically favored over tandfonline.comslideshare.net-rearrangements. mdpi.com

The reaction conditions for these pyrolytic rearrangements are critical and can influence the product distribution. The choice of catalyst and solvent plays a significant role in directing the reaction toward the desired dienone.

Acid- and Base-Promoted Dienone–Phenol Rearrangements in Synthetic Applications

The dienone-phenol rearrangement is a classic and synthetically useful transformation in organic chemistry, allowing for the conversion of cyclohexadienones into highly substituted phenols. wikipedia.orgslideshare.netpw.live This rearrangement can be promoted by either acid or base, and the choice of conditions can influence the outcome of the reaction. wikipedia.orgslideshare.net

Under acidic conditions, the reaction typically proceeds through a carbocation intermediate. slideshare.netpw.live The protonation of the carbonyl oxygen initiates the rearrangement, leading to the migration of a substituent from the C4 position to an adjacent carbon. slideshare.netpw.live The driving force for this rearrangement is the formation of a stable aromatic phenol. pw.live The migratory aptitude of different groups has been studied, with tendencies such as COOEt > phenyl > methyl and vinyl > methyl. wikipedia.org This rearrangement has been instrumental in the total synthesis of complex natural products, including steroids. wikipedia.org

Table 1: Migratory Aptitude in Acid-Promoted Dienone-Phenol Rearrangements

| Migrating Group 1 | Relation | Migrating Group 2 |

|---|---|---|

| COOEt | > | Phenyl or Alkyl |

| Phenyl | > | Methyl |

| Vinyl | > | Methyl |

| Methyl | > | Alkoxy |

| Alkoxy | > | Phenyl |

Data sourced from studies on relative migration tendencies. wikipedia.org

Base-promoted dienone-phenol rearrangements are also possible, expanding the synthetic utility of this transformation. wikipedia.org Furthermore, metal catalysts, such as Rhenium(VII) oxide (Re₂O₇), have been shown to efficiently catalyze the dienone-phenol rearrangement of 4,4-disubstituted cyclohexadienones, providing access to a variety of polysubstituted phenols. researchgate.netrsc.org

Condensation and Annulation Reactions for Dienone Frameworks

Condensation and annulation reactions are fundamental strategies for constructing the carbon framework of dienones. These methods often involve the formation of new carbon-carbon bonds to build cyclic or polycyclic systems.

Cross-conjugated dienones can be synthesized through the condensation of aldehydes and ketones. beilstein-journals.orgnih.gov This approach, often a variant of the Aldol (B89426) condensation or Claisen-Schmidt condensation, involves the reaction of an enol or enolate with a carbonyl compound. beilstein-journals.orgnih.govlibretexts.org The initial β-hydroxy carbonyl adduct can then undergo dehydration to yield the α,β-unsaturated ketone, or enone. libretexts.org When a ketone with α-hydrogens on both sides reacts with two equivalents of an aldehyde, a cross-conjugated dienone is formed.

Various catalysts can be employed to facilitate these condensation reactions. For instance, lithium hydroxide (B78521) monohydrate (LiOH·H₂O) has been found to be an effective catalyst for the tandem cross-aldol condensation between ketones and a range of aldehydes, producing α,α′-bis(aryl/alkylmethylidene)ketones in high yields. researchgate.net Pyrrolidine (B122466) has also been used as a catalyst in the reaction between substituted cinnamaldehyde (B126680) derivatives and acetophenones to synthesize multiconjugated dienones. acs.org These methods are often advantageous due to their operational simplicity and the use of readily available starting materials. researchgate.net

The double Michael addition is a powerful annulation strategy for the construction of cyclic and polycyclic frameworks containing a dienone moiety. This reaction involves the sequential conjugate addition of a nucleophile to a divinyl ketone or a similar dienone system.

This methodology has been successfully applied to synthesize a variety of complex structures. For example, the double Michael addition of carbon nucleophiles to 7- and 8-membered ring dienones leads to the formation of bicyclo[3.2.1]octane and bicyclo[3.3.1]octane systems. researchgate.net N-heterocyclic carbenes (NHCs) have been utilized as catalysts for the double Michael addition of cyanoacetates to divinyl ketones, yielding multisubstituted cyclohexanones with good diastereoselectivity. sioc-journal.cn This reaction has also been extended to the synthesis of spirocyclic oxindoles through the double Michael addition of oxindoles to dienones, catalyzed by tetrabutylammonium (B224687) bromide (TBAB). researchgate.net These cascade reactions allow for the rapid assembly of intricate molecular architectures from simple precursors.

Chemoenzymatic and Stereoselective Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of chemoenzymatic and stereoselective methods for the synthesis of dienones.

Chiral pool synthesis is a strategy that utilizes readily available, enantiopure natural products, such as amino acids or sugars, as starting materials. slideshare.netwikipedia.orgsoton.ac.uk This approach allows for the transfer of chirality from the starting material to the target molecule, providing an efficient route to enantioenriched products.

In the context of dienone synthesis, a chiral pool approach can be used to construct chiral building blocks that are then elaborated into the final dienone structure. For instance, a chiral starting material can be manipulated through a series of reactions to create a complex intermediate that already contains the desired stereochemistry. This intermediate can then be converted to the target dienone without affecting the established chiral centers. This strategy is particularly valuable for the synthesis of complex, polycyclic dienones where the stereochemistry is critical for biological activity. An example includes the synthesis of oxygenated steroids where a chiral bis(oxazoline) copper(II) complex catalyzes an enantioselective Michael reaction to set key stereocenters, which is a form of asymmetric catalysis that can be conceptually linked to leveraging existing chirality. nih.gov While direct examples for hepta-2,5-dien-4-one are less common, the principles of using enantiopure starting materials to guide the stereochemical outcome of a synthesis are broadly applicable in producing chiral dienones. soton.ac.uk

Asymmetric Induction in Dienone Forming Reactions

Asymmetric induction is the process of preferentially forming one enantiomer or diastereoisomer over another during a chemical reaction. msu.eduwikipedia.org This principle is fundamental in asymmetric synthesis, aiming to create chiral molecules with a high degree of stereochemical control. msu.eduwikipedia.org In the synthesis of dienones and their analogs, asymmetric induction is crucial for producing enantioenriched compounds that can serve as key building blocks for complex natural products and other valuable chiral molecules. nih.govthieme-connect.com The strategies to achieve this often involve the use of chiral catalysts, such as transition metal complexes or small organic molecules (organocatalysis), which create a chiral environment during the reaction. nih.govnobelprize.org

A prevalent and powerful strategy in this field is the catalytic asymmetric desymmetrization of prochiral dienones. nih.govthieme-connect.com This approach involves the selective reaction of one of two enantiotopic functional groups in a symmetrical substrate, thereby breaking the molecule's symmetry and establishing one or more stereocenters with high enantioselectivity. nih.gov Other significant methods include stereospecific cross-coupling reactions and various types of enantioselective additions to dienone systems. nih.govscilit.com

Transition Metal-Catalyzed Methods

Transition metal catalysis offers a versatile platform for the asymmetric synthesis of chiral dienones. These methods often exhibit high efficiency and selectivity under mild conditions.

One notable example is the stereospecific carbonylative cross-coupling of chiral, non-racemic secondary alkyl tosylates with dienes, catalyzed by a simple anionic cobalt complex. This reaction proceeds under low carbon monoxide pressure and provides a convergent pathway to enantioenriched dienones from readily available starting materials. nih.gov The proposed mechanism involves an SN2 displacement of the tosylate by the cobalt catalyst, followed by CO migratory insertion with retention of configuration, acylmetallation of the diene, and subsequent elimination to yield the dienone product. nih.gov

Palladium catalysis has been employed in the asymmetric (2+3) annulation of para-quinone methides (p-QMs) with cyano-substituted trimethylenemethane. This method leads to the enantioselective formation of highly functionalized chiral spirocyclopentyl p-dienones. acs.org The success of this reaction hinged on the development of a novel non-C₂-symmetric phosphoramidite (B1245037) ligand derived from (S)-BINOL and L-hydroxyproline, which significantly improved both reactivity and enantioselectivity. acs.org The protocol was even demonstrated on a gram scale, yielding the spiroannulated product with high yield (89%) and excellent stereoselectivity (>20:1 dr, 99% ee). acs.org

Rhodium catalysts, paired with chiral diene ligands, have proven effective in asymmetric 1,4-addition reactions of arylboronic acids to α,β-unsaturated ketones, a reaction type applicable to dienone systems. sigmaaldrich.com Furthermore, rhodium catalysis is key in the asymmetric arylative bis-cyclization of 1,6-enynes, which has been used to synthesize novel chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton. These newly synthesized ligands could then be used to perpetuate the asymmetry in subsequent reactions. acs.org

| Reaction Type | Catalyst/Ligand | Substrate(s) | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Carbonylative Cross-Coupling | Anionic Cobalt Catalyst | Alkyl Tosylates + Dienes | Enantioenriched Dienones | Stereospecific | nih.gov |

| (2+3) Annulation | Pd(dba)₂ / Non-C₂-symmetric phosphoramidite | p-Quinone Methide + Trimethylenemethane derivative | Spirocyclopentyl p-Dienones | >20:1 dr, up to 99% ee | acs.org |

| Hydrophosphination | Pd(II) Complex | Dienones + Ph₂PH | Chiral Tertiary Diphosphines | High diastereo- and enantioselectivity | acs.org |

| Asymmetric Arylative Bis-cyclization | Rhodium Catalyst / Chiral Diene Ligand | 1,6-Enyne | Chiral Bicyclo[2.2.1]heptadiene | up to 99% ee | acs.org |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding potentially toxic and expensive metals while promoting a wide range of asymmetric transformations.

Chiral amines are frequently used catalysts. For instance, Ye and co-workers developed a chiral diamine-catalyzed oxo-Michael addition for the cyclization of cyclohexadienones, affording bicyclic ethers in good yields and with excellent stereocontrol. nih.gov By using either (R,R)-DPEN or a different diamine catalyst, they could access either enantiomeric series of the products. nih.gov Similarly, the desymmetrization of dienones has been achieved via an intramolecular Michael addition catalyzed by a benzoic acid salt of a pyrrolidine catalyst, yielding complex tricyclic products with three contiguous stereocenters. nih.gov

N-Heterocyclic Carbenes (NHCs) have also been utilized. Rovis and Liu reported the desymmetrization of enantiotopic dienones through an intramolecular Stetter reaction. thieme-connect.com Using a chiral triazolium salt as the catalyst precursor, they synthesized furanone derivatives with high diastereomeric ratios (>95:5) and enantiomeric excesses (up to 97% ee). thieme-connect.com Copper(I) complexes bearing NHC ligands have been shown to catalyze the site-, diastereo-, and enantioselective conjugate addition of silyl (B83357) groups to both acyclic and cyclic dienones. scilit.com

| Reaction Type | Catalyst | Substrate | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Oxo-Michael Addition | (R,R)-DPEN (chiral diamine) | Cyclohexadienone with pendant alcohol | Bicyclic Ethers | Good yields, very good stereocontrol | nih.gov |

| Intramolecular Michael Addition | (S)-Pyrrolidine derivative | Cyclohexadienone with pendant aldehyde | Tricyclic Products | High yields and selectivity | nih.gov |

| Intramolecular Stetter Reaction | Chiral Triazolium Salt | Dienone with tethered aldehyde | Furanone Derivatives | >95:5 dr, up to 97% ee | thieme-connect.com |

| Silyl Conjugate Addition | NHC-Cu(I) Complex | Acyclic and Cyclic Dienones | γ-Silyl-α,β-Unsaturated Ketones | High site-, diastereo-, and enantioselectivity | scilit.com |

Enzymatic Methods

Enzymatic strategies represent another frontier in asymmetric synthesis, prized for their high selectivity and environmentally benign reaction conditions. nih.gov While specific enzymatic routes to this compound are not widely documented, the principles of enzymatic desymmetrization are well-established. For example, the meso compound (1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)dimethanol can undergo desymmetrization using lipases to produce chiral monoesters with high enantiomeric excess (up to 92% ee), demonstrating the potential of biocatalysis in creating chiral bicyclic diene systems. lookchem.com Such strategies, often involving hydrolases, reductases, or oxidases, could theoretically be applied to the asymmetric synthesis or modification of appropriately substituted dienone precursors. nih.gov

Computational Chemistry in Elucidating Dienone Reactivity and Structure

Density Functional Theory (DFT) Studies for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. It is particularly effective for elucidating complex reaction pathways involving dienones. By calculating the potential energy surface of a reaction, DFT can map out the energetic changes that occur as reactants transform into products. This allows for the identification of the most favorable reaction pathway.

Research on compounds with the hepta-2,5-dien-4-one skeleton demonstrates that DFT calculations, often using the B3LYP functional, can effectively model various reactions. acs.org For instance, DFT is employed to understand the site selectivity in reactions such as epoxidation and cycloadditions on derivatives like α-atlantone. researchgate.net The theory helps explain why a reagent might preferentially attack one of the two double bonds in the dienone system. The conjugated system in this compound allows it to participate in diverse chemical reactions, including electrophilic and nucleophilic additions, and DFT helps model these interactions.

Furthermore, Molecular Electron Density Theory (MEDT) studies, which are also based on DFT calculations, have been used to investigate the mechanisms of cycloaddition reactions involving dienone structures, providing detailed insights into the electronic rearrangements that govern these transformations. researchgate.net These computational studies are crucial for understanding the reactivity of the conjugated diene structure.

Table 1: Application of DFT in Analyzing Dienone Reaction Pathways

| Reaction Type | Computational Insight | Typical Functional/Basis Set |

|---|---|---|

| Cycloaddition | Elucidation of mechanism, regioselectivity, and stereoselectivity. researchgate.net | B3LYP/6-31G(d) acs.org |

| Epoxidation | Determination of chemo- and stereoisomeric reaction paths. researchgate.net | B3LYP/6-311(d,p) researchgate.net |

| Michael Addition | Analysis of nucleophilic attack at the β-carbon. researchgate.net | B3LYP/6-31G(d,p) |

Modeling of Reaction Intermediates and Transition States

A complete understanding of a reaction mechanism requires the characterization of transient species, such as reaction intermediates and transition states. Computational chemistry provides powerful tools for modeling the geometry and energetics of these short-lived structures. DFT calculations are frequently used to locate and optimize the structures of transition states, which represent the energy maxima along a reaction coordinate.

For reactions involving the this compound framework, such as aldol (B89426) condensations that form related C9 dienones, computational modeling can describe the elementary steps and the associated transition states. berkeley.edu For example, in the synthesis of N-methyllutidone, bis-2,7-methylamino-hepta-2,5-dien-4-one was identified as a reaction intermediate. researchgate.net Similarly, in Maillard reactions, certain reaction intermediates are known to be unstable. scribd.com

The stability of these transition states and intermediates determines the kinetics and feasibility of a reaction. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates. Molecular dynamics simulations can also be employed to assess how different solvents might affect the stability of these transient species and, consequently, the reaction pathway.

Prediction of Reaction Products and Stereochemical Outcomes

One of the most valuable applications of computational chemistry is the prediction of reaction outcomes, including the structure of the major products and their stereochemistry. By comparing the activation energies of competing reaction pathways, researchers can determine which products are kinetically favored.

For dienones like this compound, which can undergo reactions leading to multiple stereoisomers, this predictive power is particularly important. DFT calculations have been successfully used to explain the observed diastereoselectivity in the cyclization of this compound with amines. researchgate.net These studies show that the stereochemical outcome can be controlled by reaction conditions, a phenomenon that can be rationalized through computational modeling of the relevant transition states. researchgate.net

Similarly, theoretical investigations into the epoxidation of α-atlantone have scrutinized the different chemo- and stereoisomeric reaction paths to predict the likely products. researchgate.net These computational predictions, when correlated with experimental results, provide a robust understanding of the factors that control stereoselectivity. researchgate.net

Table 2: Predicted vs. Experimental Stereoselectivity in Dienone Cyclization

| Reactant System | Predicted Outcome (Computational) | Experimental Outcome | Reference |

|---|---|---|---|

| This compound + Amine (Weakly Acidic) | Predominance of racemic form (R,R or S,S) | Racemic form predominates | researchgate.net |

| This compound + Amine (Increased RNH3+X−) | Preferential formation of meso-form | Meso-form is major product | researchgate.net |

Conformational Analysis and Electronic Structure Investigations

The three-dimensional shape (conformation) and electronic properties of a molecule are fundamental to its reactivity. Computational methods are widely used to perform conformational analysis, identifying the most stable arrangements of atoms in a molecule. For a flexible molecule like this compound, several conformations may exist, and understanding their relative energies is key to predicting its behavior.

Electronic structure investigations focus on the distribution of electrons within the molecule. Frontier Molecular Orbital (FMO) theory, which analyzes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. The energies and shapes of these orbitals are critical for predicting how a molecule will interact with other reagents. For instance, the HOMO-LUMO gap can indicate the chemical reactivity and kinetic stability of the molecule. DFT calculations are used to model the electronic structure and FMOs of dienones to predict regioselectivity in reactions like cycloadditions.

Quantum Chemical Computational Studies for Spectroscopic Data Interpretation

Quantum chemical calculations are a powerful ally in the interpretation of experimental spectroscopic data. By computing spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, researchers can validate proposed structures and assign experimental signals with greater confidence.

For compounds within the this compound family, DFT calculations can predict their ¹H and ¹³C NMR spectra. For example, the chemical shifts for vinyl protons and the conjugated ketone carbon can be estimated. These predicted spectra can then be compared with experimental data to confirm the structure of a synthesized compound. Discrepancies between computed and experimental spectra can prompt further investigation into the molecule's structure or its behavior in solution.

Similarly, computed IR spectra can help in the assignment of vibrational modes. The characteristic C=O stretch of the ketone and the C=C stretches of the conjugated diene system in this compound can be calculated and compared with the experimental IR spectrum.

Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for a Dienone Derivative (3,5-dibromo-2,6-dimethyl-hepta-2,5-dien-4-one)

| Spectroscopic Data | Experimental Value | Computational Approach | Reference |

|---|---|---|---|

| ¹H NMR (δ, ppm) | 2.04 (s, 6H), 1.99 (s, 6H) | DFT (e.g., B3LYP/6-31G*) | acs.orgresearchgate.net |

| ¹³C NMR (δ, ppm) | 190.25 (C=O) | DFT (e.g., B3LYP/6-31G*) | acs.orgresearchgate.net |

Advanced Spectroscopic Analysis Methodologies for Dienones

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms and their spatial relationships. In Hepta-2,5-dien-4-one, the symmetrical nature of the molecule simplifies the spectrum. The key resonances are from the methyl protons (H1 and H7) and the vinylic protons (H2, H3, H5, H6).

The vinylic protons are deshielded due to the electronegativity of the sp² carbons and the mesomeric effect of the carbonyl group, causing them to appear downfield. Protons on carbons adjacent to the carbonyl group (H3 and H5) are expected to resonate at a lower field than those further away (H2 and H6). The methyl protons will appear most upfield.

Spin-spin coupling between adjacent non-equivalent protons provides connectivity data. For instance, the H2 proton will couple with the H3 proton, and the H1 methyl protons will couple with the H2 proton, resulting in complex splitting patterns (e.g., doublet of quartets or multiplets) that help confirm the structure.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H1, H7 (CH₃) | ~1.9 | Doublet (d) | ~7.0 |

| H2, H6 | ~6.9 | Multiplet (m) | - |

| H3, H5 | ~6.2 | Multiplet (m) | - |

Carbon-13 (¹³C) NMR spectroscopy identifies the different carbon environments within the molecule. Due to the symmetry of this compound, only four distinct carbon signals are expected. The carbonyl carbon (C4) is the most deshielded and appears furthest downfield, typically above 180 ppm. The sp² hybridized carbons of the double bonds (C2, C3, C5, C6) resonate in the 120-150 ppm region, while the sp³ hybridized methyl carbons (C1 and C7) are the most shielded and appear upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 (C=O) | ~188 |

| C3, C5 | ~132 |

| C2, C6 | ~143 |

| C1, C7 (CH₃) | ~18 |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be observed between the methyl protons (H1/H7) and their adjacent vinylic protons (H2/H6), as well as between the coupled vinylic protons (H2/H6 and H3/H5). This confirms the sequence of protons along the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This technique allows for the definitive assignment of each carbon signal by linking it to its known proton resonance. For example, the proton signal at ~1.9 ppm would show a cross-peak with the carbon signal at ~18 ppm, assigning them as the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on long-range (typically 2-3 bond) couplings between protons and carbons. This is crucial for piecing together the molecular skeleton, especially around quaternary carbons or heteroatoms. Key HMBC correlations for this compound would include cross-peaks from the methyl protons (H1/H7) to the vinylic carbon C2/C6 and the other vinylic carbon C3/C5. Importantly, a correlation from the vinylic protons H3/H5 to the carbonyl carbon (C4) would firmly establish the position of the ketone functional group.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups.

The most prominent feature is the strong absorption band from the carbonyl (C=O) group stretch. In conjugated systems like this dienone, the C=O stretching frequency is lowered compared to a simple aliphatic ketone (typically ~1715 cm⁻¹) due to the delocalization of pi-electrons, which weakens the double bond. Therefore, this peak is expected in the range of 1650-1700 cm⁻¹. pressbooks.pub The carbon-carbon double bond (C=C) stretching vibrations of the conjugated system will also be visible, typically as one or more bands in the 1600–1650 cm⁻¹ region. pressbooks.pub Additionally, C-H stretching vibrations will be observed: sp² C-H stretches from the alkene portions appear just above 3000 cm⁻¹, while sp³ C-H stretches from the methyl groups appear just below 3000 cm⁻¹. pressbooks.pub

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| sp² C-H | Stretch | 3010 - 3095 | Medium |

| sp³ C-H | Stretch | 2850 - 2960 | Medium |

| C=O (Ketone, conjugated) | Stretch | 1650 - 1700 | Strong |

| C=C (Alkene, conjugated) | Stretch | 1600 - 1650 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation patterns. For this compound (C₇H₁₀O), the exact molecular weight is 110.15 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 110.

The fragmentation of α,β-unsaturated ketones is influenced by the stability of the resulting fragments. researchgate.net Common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and β-cleavage. wikipedia.org

α-Cleavage: Loss of a methyl radical (•CH₃, 15 Da) would result in a fragment ion at m/z 95. Cleavage can also lead to the formation of stable acylium ions. For this compound, the formation of the [CH₃CH=CHCO]⁺ acylium ion would produce a significant peak at m/z 69.

Loss of CO: The molecular ion can also lose a neutral carbon monoxide molecule (28 Da), leading to a fragment at m/z 82.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 110 | [C₇H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |

| 95 | [M - CH₃]⁺ | Loss of a methyl radical |

| 82 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 69 | [CH₃CH=CHCO]⁺ | α-Cleavage |

| 41 | [C₃H₅]⁺ | Allyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems. utoronto.ca

This compound contains a conjugated system composed of two carbon-carbon double bonds and a carbon-oxygen double bond. This extended chromophore allows for electronic transitions at lower energies (longer wavelengths) than non-conjugated systems. The primary absorption of interest is the π → π* transition, which is typically strong. For acyclic dienones, the wavelength of maximum absorbance (λmax) can be estimated using Woodward-Fieser rules. jove.com The base value for an acyclic α,β-unsaturated ketone is 215 nm. jove.com The presence of an additional conjugated double bond extends the conjugation, adding approximately 30 nm. Further increments are added for alkyl substituents on the double bonds. This would predict a λmax for the π → π* transition well into the UV region, likely around 250-280 nm.

A second, much weaker absorption corresponding to the n → π* transition of the carbonyl group's non-bonding electrons is also expected at a longer wavelength, typically above 300 nm. libretexts.org

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) | Intensity (Molar Absorptivity, ε) |

|---|---|---|

| π → π | ~260 - 280 | High (ε > 10,000) |

| n → π | ~310 - 330 | Low (ε < 100) |

Compound Index

X-ray Diffraction Analysis for Solid-State Structure and Isomerism Determination

X-ray diffraction (XRD) is a cornerstone analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the context of this compound, single-crystal X-ray diffraction would provide precise data on bond lengths, bond angles, and torsion angles, thereby offering a definitive characterization of its molecular geometry in the solid state. This technique is particularly crucial for confirming the specific geometric isomers present in the crystalline form, such as the (2E,5E), (2Z,5Z), or (2E,5Z) configurations.

The solid-state conformation of this compound, particularly the planarity of the dienone system and the orientation of the terminal methyl groups, can be elucidated with high precision. For conjugated systems like dienones, the planarity of the molecule is a key factor influencing its electronic properties. X-ray diffraction data would reveal any deviations from planarity, which could be caused by steric hindrance or crystal packing forces.

While specific crystallographic data for this compound is not widely available in public databases, analysis of structurally similar conjugated ketones provides insight into the expected structural features. For instance, studies on other acyclic dienones have revealed the adoption of either an s-trans or s-cis conformation about the single bond between the carbonyl group and one of the carbon-carbon double bonds. The preferred conformation is influenced by a delicate balance of steric and electronic effects.

Table 1: Hypothetical Crystallographic Data for (2E,5E)-Hepta-2,5-dien-4-one

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542 |

| b (Å) | 5.981 |

| c (Å) | 12.345 |

| β (°) | 105.2 |

| Volume (ų) | 608.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.205 |

Furthermore, X-ray diffraction is an indispensable tool for distinguishing between different geometric isomers. The precise coordinates of each atom obtained from the diffraction pattern allow for the unequivocal assignment of E and Z configurations at the double bonds. This is particularly important as the different isomers can exhibit distinct chemical reactivity and physical properties.

Chiral Spectroscopy Techniques for Enantiomeric Purity Determination

While this compound itself is not chiral, the introduction of a chiral center, for instance, by substitution at one of the methyl groups or addition to one of the double bonds, would result in enantiomers. Chiral spectroscopy techniques are essential for the characterization of such chiral molecules, providing information on their absolute configuration and enantiomeric purity. The primary techniques employed for this purpose are Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD).

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration. For a chiral derivative of this compound, the electronic transitions associated with the dienone chromophore would give rise to characteristic CD signals. Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer. By comparing the experimentally measured CD spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute configuration of the molecule can be determined.

The enantiomeric excess (ee) of a sample can be quantified using CD spectroscopy by comparing the intensity of the CD signal of the sample to that of a pure enantiomer. The relationship is typically linear, allowing for a straightforward determination of enantiomeric purity.

Vibrational Circular Dichroism (VCD) Spectroscopy is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions. VCD provides detailed information about the stereochemistry of a molecule and is particularly powerful for determining the absolute configuration of chiral molecules in solution. wikipedia.orgbruker.com Each vibrational mode of a chiral molecule can, in principle, exhibit a VCD signal, resulting in a rich and highly specific spectrum.

For a chiral derivative of this compound, VCD could be used to probe the stereochemistry around the chiral center. The stretching frequencies of the carbonyl group and the carbon-carbon double bonds, as well as various bending and torsional modes, would be sensitive to the chiral environment. As with CD, quantum chemical calculations are crucial for the interpretation of VCD spectra and the assignment of absolute configuration. The high information content of VCD spectra makes it a robust method for determining enantiomeric purity, often with high accuracy. mdpi.com

Table 2: Comparison of Chiral Spectroscopy Techniques for a Hypothetical Chiral Dienone

| Technique | Principle | Information Obtained | Advantages |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized UV-Vis light | Absolute configuration, enantiomeric purity, conformation | High sensitivity for chromophores, well-established theoretical methods |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light | Absolute configuration, enantiomeric purity, detailed conformational analysis in solution | High information content (many vibrational bands), applicable to a wide range of chiral molecules wikipedia.orgbruker.com |

Synthetic Utility and Applications of Dienones in Complex Molecule Construction

Hepta-2,5-dien-4-one as a Versatile Building Block in Organic Synthesis

This compound, a divinyl ketone, is a versatile building block in organic synthesis due to its unique structural features and reactivity. The presence of a conjugated system of two carbon-carbon double bonds and a carbonyl group makes it susceptible to a variety of chemical transformations. This arrangement of functional groups allows it to participate in several important reactions, making it a valuable precursor for the construction of more complex molecular architectures.

The reactivity of this compound is primarily governed by the electrophilic nature of the carbonyl carbon and the conjugated double bonds. Nucleophiles can attack the carbonyl carbon, and the molecule can also undergo conjugate addition. Furthermore, the dienone structure is a key component in pericyclic reactions, such as the Nazarov cyclization and Diels-Alder reactions, which are fundamental in the formation of cyclic compounds.

The strategic placement of the double bonds and the ketone functionality allows for the sequential or tandem formation of multiple bonds, leading to the efficient construction of intricate molecular frameworks. This versatility has led to its use in the synthesis of various carbocyclic and heterocyclic systems, as well as in the preparation of precursors for advanced materials. The ability to undergo controlled and predictable reactions makes this compound a valuable tool for synthetic chemists.

One notable aspect of its utility is in the formation of Schiff base complexes. The carbonyl group can react with primary amines to form Schiff bases, which can then be used as ligands for various metal catalysts. These metal complexes have shown potential in catalyzing a range of organic transformations, including oxidation and condensation reactions.

| Property | Value |

| Molecular Formula | C₇H₁₀O |

| Molar Mass | 110.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 71718-46-2 |

Application in the Synthesis of Polycyclic and Carbocyclic Frameworks

This compound is a key substrate for the Nazarov cyclization, a powerful method for the synthesis of cyclopentenones. This reaction involves the 4π-electrocyclic ring closure of a divinyl ketone under acidic conditions to form a five-membered ring. Specifically, this compound can be cyclized to yield 3,4-dimethylcyclopent-2-en-1-one. This transformation is significant as the cyclopentenone moiety is a core structural feature in a variety of natural products and biologically active molecules.

The Nazarov cyclization of divinyl ketones like this compound is a stereospecific process, governed by the principles of orbital symmetry. The reaction proceeds through a pentadienyl cation intermediate, which undergoes a conrotatory electrocyclization. The resulting oxyallyl cation then eliminates a proton to afford the cyclopentenone product. The regioselectivity of the elimination step can be influenced by the substitution pattern on the dienone, often following Zaytsev's rule to form the more substituted, thermodynamically stable alkene.

Beyond the Nazarov cyclization, the dienone structure of this compound also allows it to participate in Diels-Alder reactions, a cornerstone of [4+2] cycloaddition chemistry for the formation of six-membered rings. While specific examples detailing the use of this compound as the diene in Diels-Alder reactions are not extensively documented, its conjugated diene system makes it a viable candidate for reaction with various dienophiles to construct substituted cyclohexene (B86901) derivatives. These derivatives can then serve as versatile intermediates for the synthesis of more complex polycyclic systems.

The ability to form both five- and six-membered rings through these distinct reaction pathways underscores the utility of this compound in the construction of a diverse range of carbocyclic and polycyclic frameworks.

| Reaction | Product Type | Key Intermediate |

| Nazarov Cyclization | Cyclopentenone | Pentadienyl cation |

| Diels-Alder Reaction | Cyclohexene derivative | [4+2] cycloaddition transition state |

Role as Precursors in Natural Product Total Synthesis

The cyclopentenone core structure, readily accessible from this compound via the Nazarov cyclization, is a prevalent motif in numerous natural products, particularly in the terpenoid family. Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. The synthesis of these complex molecules often relies on the strategic construction of key carbocyclic intermediates.

One notable example is the connection to cuparene, a sesquiterpenoid. The core structure of some terpenoids, including derivatives of cuparene, features a 3,4-dimethylcyclopent-2-en-1-one skeleton. The synthesis of this key intermediate can be achieved through the Nazarov cyclization of this compound. While a complete total synthesis of a specific natural product commencing directly from this compound is not prominently detailed in the available literature, its role as a precursor to a critical building block highlights its potential in natural product synthesis.

The general strategy would involve the initial formation of the cyclopentenone ring from this compound, followed by further functionalization and elaboration of the cyclic framework to construct the target natural product. The substituents on the cyclopentenone ring, in this case, the two methyl groups, provide valuable handles for subsequent stereocontrolled transformations. The versatility of the cyclopentenone moiety allows for a variety of synthetic manipulations, including conjugate additions, alkylations, and reductions, to build up the complexity required for the total synthesis of intricate natural products.

| Natural Product Family | Key Structural Motif | Synthetic Connection to this compound |

| Terpenoids (e.g., Cuparene derivatives) | 3,4-Dimethylcyclopent-2-en-1-one | Nazarov cyclization of this compound |

Utilization in the Construction of Diverse Heterocyclic Compounds

The dicarbonyl-like reactivity of divinyl ketones, such as this compound, makes them valuable precursors for the synthesis of a variety of heterocyclic compounds. Although direct 1,4-dicarbonyl compounds are the typical substrates for many classical heterocyclic syntheses, the conjugated system in divinyl ketones can be manipulated to achieve similar transformations.

Pyrroles: The Paal-Knorr synthesis is a classic method for the synthesis of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. alfa-chemistry.comwikipedia.orgorganic-chemistry.org While this compound is not a 1,4-dicarbonyl compound, its conjugate addition reactivity can be exploited. For instance, the Michael addition of an amine to one of the double bonds, followed by tautomerization, could potentially generate a 1,4-aminoketone intermediate, which could then undergo intramolecular condensation to form a pyrrole (B145914) ring.

Pyridines: The Hantzsch pyridine (B92270) synthesis is a multicomponent reaction that typically involves an aldehyde, a β-ketoester, and a nitrogen source to form a dihydropyridine, which is then oxidized to a pyridine. fiveable.me Variations of this synthesis exist, and the dienone structure of this compound could potentially be incorporated into pyridine synthesis through a [3+3] cycloaddition strategy with an appropriate three-atom component. illinois.edu

Pyridazines: The synthesis of pyridazines often involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). nih.govorganic-chemistry.org Similar to pyrrole synthesis, the reactivity of this compound could be harnessed to generate a suitable intermediate for cyclization with hydrazine to form the pyridazine (B1198779) ring. The reaction would likely proceed through the formation of a dihydropyridazine, which could then be oxidized to the aromatic pyridazine. organic-chemistry.org

While specific, detailed examples of these syntheses using this compound as the starting material are not extensively reported, the fundamental reactivity of the divinyl ketone functionality provides a strong basis for its application in the construction of these important heterocyclic systems.

| Heterocycle | General Synthetic Method | Potential Role of this compound |

| Pyrrole | Paal-Knorr Synthesis | Precursor to a 1,4-aminoketone intermediate |

| Pyridine | Hantzsch Synthesis / [3+3] Cycloaddition | Dienone component in a cycloaddition reaction |

| Pyridazine | Condensation with Hydrazine | Dienone precursor for cyclization with hydrazine |

Design and Synthesis of Precursors for Advanced Organic Materials

The conjugated π-system of this compound makes it an interesting candidate for the design and synthesis of precursors for advanced organic materials. The ability of this molecule to undergo polymerization and to act as a ligand in metal complexes opens up possibilities for the creation of materials with tailored electronic and optical properties.

Copolymers: Divinyl ketones can participate in radical-initiated copolymerization reactions. For instance, the copolymerization of a divinyl ketone with styrene (B11656) can lead to the formation of a polymer with pendant conjugated systems. rsc.org The incorporation of the dienone moiety into the polymer backbone can influence the material's thermal and mechanical properties. The cross-linking ability of the divinyl structure can also be utilized to create polymer networks with enhanced stability. The properties of such copolymers, including their glass transition temperature and flexural modulus, can be tuned by varying the monomer ratios and polymerization conditions. rsc.org

Schiff Base Complexes and Catalysis: The carbonyl group of this compound can be condensed with primary amines to form Schiff bases. These Schiff bases can then act as ligands to coordinate with various transition metals, forming metal-Schiff base complexes. mdpi.comresearcher.life These complexes have shown significant potential as catalysts in a variety of organic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. The catalytic activity of these complexes can be fine-tuned by modifying the structure of the Schiff base ligand and the choice of the metal center. The development of such catalytic systems is an active area of research with applications in green chemistry and industrial synthesis.

The potential for this compound to be incorporated into polymeric structures and to form catalytically active metal complexes highlights its utility beyond traditional organic synthesis and into the realm of materials science.

| Application Area | Synthetic Approach | Potential Properties/Functionality |

| Polymer Chemistry | Radical copolymerization (e.g., with styrene) | Tunable thermal and mechanical properties, cross-linked networks |

| Catalysis | Formation of Schiff base metal complexes | Catalytic activity in oxidation and other organic transformations |

Future Research Directions and Emerging Trends in Dienone Chemistry

Development of Novel and More Efficient Catalytic Systems for Dienone Transformations

A primary focus of future research will be the development of innovative and highly efficient catalytic systems for various transformations of dienones. While significant progress has been made, the quest for catalysts with enhanced activity, selectivity (chemo-, regio-, diastereo-, and enantio-), and broader substrate scope remains a central theme.

Key Research Thrusts:

Asymmetric Catalysis: The development of novel chiral catalysts, including organocatalysts, transition-metal complexes with chiral ligands, and biocatalysts, will be crucial for the enantioselective synthesis of complex molecules from dienone precursors. For instance, cinchona-based primary amine catalysts have shown promise in promoting highly enantioselective cascade reactions of cyclic dienones. researchgate.netrsc.org

Photocatalysis: The use of light to drive dienone reactions is a rapidly emerging area. researchgate.net Photocatalytic systems, often involving transition metals or organic dyes, can enable unique transformations that are not accessible through thermal methods. upenn.edu Research into novel photocatalysts for dienone functionalization will likely lead to new synthetic methodologies. upenn.edunih.gov

Dual Catalysis: Combining two different catalytic systems to work in concert can enable novel cascade reactions and improve the efficiency of multi-step transformations. Future work will likely explore various combinations of metal catalysts, organocatalysts, and biocatalysts to achieve unprecedented dienone transformations.

Vanadium-Catalyzed Couplings: Recent advancements have demonstrated the utility of vanadium catalysts in the intramolecular coupling of tethered phenols to form phenol-dienone products, a key structural motif in several natural products. upenn.edunsf.gov Future research will likely focus on expanding the scope of these catalytic systems and applying them to the synthesis of a broader range of complex molecules. nsf.gov

A notable example of a novel catalytic transformation is the thiosilane-induced dienone-phenol type rearrangement of 4,4-disubstituted cyclohexadienones, which, in the presence of a Brønsted acid, yields 3,4-disubstituted benzenethioethers. rsc.org This reaction proceeds through a domino-type mechanism initiated by the 1,2-addition of thiosilane to the dienone. rsc.org

Table 1: Examples of Catalytic Systems in Dienone Chemistry

| Catalyst Type | Dienone Transformation | Key Features |

| Cinchona-based primary amine | Asymmetric 1,6-addition/1,4-addition cascade | High enantioselectivity researchgate.netrsc.org |

| Vanadium-oxo catalyst | Intramolecular oxidative phenol (B47542) coupling | Good yields with low catalyst loadings upenn.edunsf.gov |

| Thiosilane/Brønsted acid | Dienone-phenol type rearrangement | Forms benzenethioethers directly rsc.org |

| N-Heterocyclic Carbene (NHC) | Cascade reaction with β-methyl enals | Constructs complex multicyclic lactones acs.org |

Exploration of Unprecedented Reactivity Modes and Cascade Reactions of Dienones

Dienones are versatile building blocks capable of undergoing a wide array of chemical transformations. Future research will continue to uncover novel reactivity patterns and design innovative cascade reactions, which allow for the rapid construction of molecular complexity from simple starting materials.

Key Areas of Exploration:

Vinylogous Reactivity: Exploring the extension of reactivity beyond the classical 1,4-conjugate addition to 1,6- and even 1,8-additions in extended dienone systems will open up new avenues for remote functionalization. acs.org Organocatalysis has been shown to be a powerful tool for controlling the regioselectivity of these vinylogous reactions. acs.org

Cascade Reactions: Designing novel cascade sequences that combine multiple bond-forming events in a single operation is a key goal in modern organic synthesis. 20.210.105 Dienones are excellent substrates for cascade reactions due to their multiple reactive sites. For example, cascade reactions involving 1,6-addition followed by intramolecular aldol (B89426) reactions have been developed to access polysubstituted tetrahydrothiophenes. rsc.org

Strain-Driven Reactivity: The chemistry of strained cyclic allenes, which can be generated from enynes, has revealed novel migration reactions that proceed through cyclohexa-2,4-dienone intermediates to form highly substituted phenolic products. nih.govresearchgate.net Further exploration of such strained intermediates is likely to uncover more unprecedented reactivity.

Photochemical Rearrangements: The photoinduced rearrangements of dienones can be rerouted by the presence of amines to yield unexpected and novel products. nih.gov This highlights the potential for discovering new reactivity modes by exploring reaction conditions that deviate from classical protocols.

A notable example of a cascade reaction is the N-heterocyclic carbene (NHC)-catalyzed reaction between β-methyl enals and dienones, which proceeds via a formal [4+2] cycloaddition followed by a lactonization to construct complex multicyclic lactones containing challenging quaternary carbon centers. acs.org

Application of Flow Chemistry and Continuous Synthesis Techniques in Dienone Production

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. ltf-gmbh.com The application of flow chemistry to dienone synthesis and transformations is an emerging trend with significant potential.

Advantages and Applications:

Improved Safety and Control: Flow reactors allow for better control over reaction parameters such as temperature and pressure, which is particularly beneficial for highly exothermic or hazardous reactions. ltf-gmbh.comacs.org The small reaction volumes in flow systems minimize the risks associated with handling unstable intermediates or reagents. ltf-gmbh.com

Increased Efficiency and Yield: The superior heat and mass transfer in flow reactors can lead to faster reaction rates and higher yields compared to batch processes. nih.gov For example, a continuous flow process was optimized for the perchlorination of p-cresol (B1678582) to a cyclohexa-2,5-dienone derivative, achieving a high throughput. researchgate.net

Scalability: Scaling up a reaction in a flow system is often more straightforward than in a batch process, as it typically involves running the system for a longer duration or "numbering up" by using multiple reactors in parallel. researchgate.net This is particularly relevant for the industrial production of dienone-based compounds.

Access to Novel Reaction Conditions: Flow chemistry enables the use of superheated solvents, which can dramatically accelerate reaction rates and even allow for catalyst-free transformations. acs.org

An example of the application of flow chemistry is the scalable synthesis of norbornadienes, which involves the in situ cracking of dicyclopentadiene (B1670491) in a flow system to generate cyclopentadiene, which then reacts with an alkyne. d-nb.info This approach can be adapted for the synthesis of bicyclo[2.2.1]hepta-2,5-diene derivatives.

Integration of Advanced Computational Predictions for Rational Dienone Design and Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of dienone chemistry, computational methods can be used to predict reactivity, design novel dienone-based molecules with desired properties, and elucidate complex reaction mechanisms.

Applications in Dienone Chemistry:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and predict the outcomes of dienone transformations. acs.orgnih.govresearchgate.net For instance, computational studies have been used to predict the products of the chlorination of steroidal dienones, which was then confirmed by experimental results. acs.orgnih.govresearchgate.net

Rational Design of Dienones: Computational tools can aid in the design of novel dienone structures with specific electronic or steric properties, tailored for a particular application. This is particularly relevant in the development of new functional materials or bioactive compounds.

Elucidating Reaction Mechanisms: Computational modeling can provide detailed insights into the transition states and intermediates of complex reactions, such as cascade reactions and rearrangements, helping chemists to understand and optimize these transformations. nih.gov For example, a network-based algorithm has been developed to predict the mechanisms and product distributions of complex carbocationic rearrangements. nih.gov

Predicting Physicochemical Properties: Computational methods can predict various properties of dienones, such as their reduction potentials, which is crucial for applications in areas like bioelectronics. researchgate.net

Table 2: Examples of Computational Predictions in Dienone Chemistry

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Chlorination of steroidal dienones | Formation of 9,10-epoxide structures acs.orgnih.govresearchgate.net |

| Network-based algorithm | Carbocationic rearrangements | Prediction of reaction products and mechanisms nih.gov |

| DFT | Reduction potentials of organic molecules | Correlation with experimental values researchgate.net |

Advancements in Sustainable and Green Chemistry Methodologies for Dienone Synthesis and Transformations

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. 20.210.105 Future research in dienone chemistry will undoubtedly focus on developing more environmentally benign methods for their synthesis and subsequent transformations.

Key Green Chemistry Approaches:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or supercritical fluids, is a key goal. Some reactions can even be performed under solvent-free conditions. researchgate.net

Development of Reusable Catalysts: The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a cornerstone of green chemistry. researchgate.net Cellulose sulfonic acid, a biodegradable and reusable catalyst, has been shown to be effective in the Nazarov cyclization of unactivated dienones. researchgate.net

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Cascade reactions are inherently atom-economical as they combine multiple steps into a single operation. 20.210.105

Use of Renewable Feedstocks: Exploring the synthesis of dienones from renewable resources rather than petrochemical feedstocks is a long-term goal for sustainable chemistry.

An example of a green chemistry approach is the development of an efficient synthesis of N-substituted piperidones, which avoids the classical Dieckman condensation and its associated drawbacks. researchgate.net Furthermore, the oxidative flow electrosynthesis of bioactive spiroepoxy-dienones is being explored as a sustainable alternative to methods that use toxic or explosive reagents. anr.fr

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Hepta-2,5-dien-4-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Common methods include aldol condensation and Diels-Alder reactions. Optimization involves adjusting catalysts (e.g., Lewis acids), temperature (25–80°C), and solvent polarity (e.g., THF vs. dichloromethane). Use GC-MS to monitor intermediate formation and recrystallization for purification. Yield improvements require iterative testing of variables, documented with reaction time, stoichiometry, and purity data .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Employ ¹H NMR (δ 5.5–6.5 ppm for conjugated dienes), ¹³C NMR (δ 190–210 ppm for ketones), and IR (~1650–1750 cm⁻¹ for C=O stretch). Mass spectrometry (EI-MS) confirms molecular ion peaks (m/z 110). Cross-validate with elemental analysis and compare to literature data. For ambiguous signals, use 2D NMR (COSY, HSQC) .

Q. What are the key considerations for ensuring the purity of this compound, and which analytical methods are most reliable?

- Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to detect impurities. Melting point analysis and thin-layer chromatography (TLC, Rf comparison) provide preliminary purity checks. Recrystallize in hexane/ethyl acetate mixtures. Report purity thresholds (>95%) and methodologies in supplementary materials .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the stability and reactivity of this compound under varying conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model electronic structure, frontier molecular orbitals, and transition states. Compare computed NMR/IR spectra with experimental data. Use molecular dynamics simulations to assess solvent effects on reactivity. Validate with Arrhenius plots for kinetic stability .

Q. What methodologies are recommended for resolving contradictions between experimental data and theoretical predictions regarding the compound's electronic structure?

- Methodological Answer : Conduct X-ray crystallography to confirm bond lengths/angles. Compare experimental UV-Vis spectra (λmax for conjugated systems) with time-dependent DFT results. If discrepancies persist, re-evaluate basis sets or solvent models in simulations. Publish raw data and computational parameters in open-access repositories for peer validation .

Q. How should researchers design experiments to investigate the compound's role in multi-step organic syntheses, considering potential side reactions?

- Methodological Answer : Use kinetic studies (e.g., reaction progress kinetic analysis) to identify intermediates. Employ in-situ monitoring (e.g., FTIR, Raman spectroscopy) to detect side products. Design control experiments with isolated intermediates. Optimize protecting groups for ketone functionality and report side reaction yields in supplementary tables .

Q. What statistical approaches are appropriate for analyzing discrepancies in catalytic activity data when using this compound in organometallic reactions?

- Methodological Answer : Apply ANOVA to compare catalytic efficiency across trials. Use error propagation analysis for turnover numbers (TONs) and frequency factors. Report confidence intervals (95%) and outliers. Cross-check with alternative catalysts (e.g., Pd vs. Ni complexes) to isolate compound-specific effects .

Guidelines for Data Presentation and Publication

- Supporting Materials : Include raw NMR spectra, crystallographic data (CIF files), and computational input files as supplementary information. Reference these in the main text using hyperlinks .

- Ethical Reporting : Disclose conflicts of interest and funding sources. Adhere to journal-specific requirements for data availability statements .

- Literature Review : Prioritize peer-reviewed articles over preprints. Use tools like SciFinder to identify gaps (e.g., lack of enantioselective studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。